Tert-butyl 8-amino-decahydroquinoline-1-carboxylate
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Overview
Description
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.374. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a quinoline derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Scientific Research Applications
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target, but generally, it affects cellular processes by modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: This compound has a similar structure but includes a chloro-substituted pyridine ring, which may confer different biological activities.
Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound features a bromine atom and a pyrrole ring, leading to different reactivity and applications.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate:
Properties
IUPAC Name |
tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h10-12H,4-9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXLFVZRFLGEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C(CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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